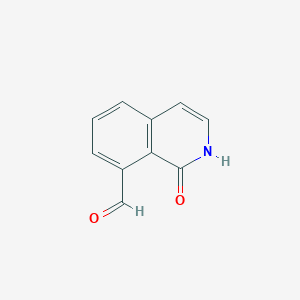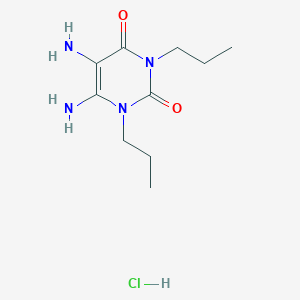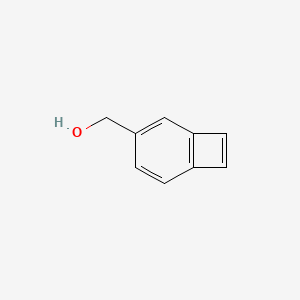
4-Hydroxymethylbenzocyclobutene
Overview
Description
Scientific Research Applications
Application 1: Use in Perovskite Solar Cells
- Summary of Application: Benzocyclobutene polymers have been used as additives for a benzocyclobutene-fullerene in stable p–i–n perovskite solar cells .
- Methods of Application: A poly (methacrylate) with benzocyclobutene side chains, CL, has been synthesized by radical polymerization for use as a crosslinking additive for a previously reported benzocyclobutene-functionalized fullerene, PCBCB . This can be thermally insolubilized following solution processing .
- Results or Outcomes: Devices with undoped PCBCB:CL extraction layers showed excellent thermal stability, retaining 92% of their stabilized power output after aging for 3000 h at 85 °C in the dark in a nitrogen atmosphere .
Application 2: Use in Polymer Materials
- Summary of Application: Benzocyclobutene (BCB) has attracted much interest because of its unique molecular structure and polymer properties . It has been used in several specific applications, such as microelectronic applications, optic applications, electrical applications, etc .
- Methods of Application: BCBs are able to transform into the reactive o-quinodimethane, also known as o-xylylene, upon heating at around 200 oC . This very reactive specie readily undergoes inter- and intramolecular Diels-Alder reaction with various dienophiles to produce polycyclic compounds with high stability .
- Results or Outcomes: Hundreds of BCB based structures have been synthesized, which constituted abundant resource for producing high performance and functional materials .
Application 3: Use in Microelectronic Applications
- Summary of Application: Benzocyclobutene (BCB) based materials have several superiorities in microelectronic applications .
- Methods of Application: The polymerization of BCB does not require any catalyst and does not release any small molecules, thus hardly introducing any impurities into materials .
- Results or Outcomes: The use of BCB in microelectronics has led to the production of high performance and functional materials .
Application 4: Use in Optic Applications
- Summary of Application: BCB based materials have been used in optic applications .
- Methods of Application: The polymerization of BCB does not require any catalyst and does not release any small molecules, thus hardly introducing any impurities into materials .
- Results or Outcomes: The use of BCB in optics has led to the production of high performance and functional materials .
Application 5: Use in Electrical Applications
- Summary of Application: BCB based materials have been used in electrical applications .
- Methods of Application: The polymerization of BCB does not require any catalyst and does not release any small molecules, thus hardly introducing any impurities into materials .
- Results or Outcomes: The use of BCB in electrical applications has led to the production of high performance and functional materials .
Application 6: Use in Dielectric Materials
- Summary of Application: Benzocyclobutene (BCB) related materials are being explored for use as dielectric materials .
- Methods of Application: The polymerization of BCB does not require any catalyst and does not release any small molecules, thus hardly introducing any impurities into materials .
- Results or Outcomes: The future development will mainly focus on searching for more suitable BCB-related dielectric materials .
Safety And Hazards
4-Hydroxymethylbenzocyclobutene may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, contaminated clothing should be removed and the skin should be washed with plenty of water . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .
properties
IUPAC Name |
3-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVVWDAHRRSSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596942 | |
| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethylbenzocyclobutene | |
CAS RN |
53076-11-2 | |
| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {bicyclo[4.2.0]octa-1,3,5-trien-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




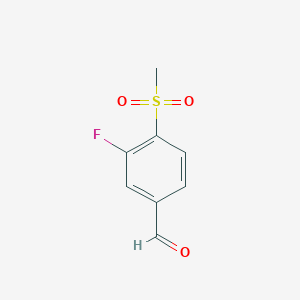
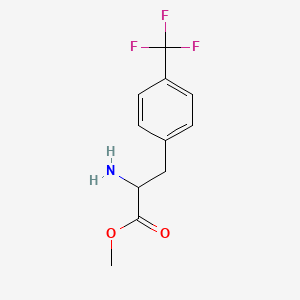
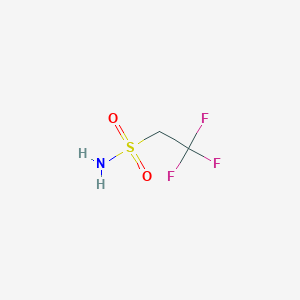
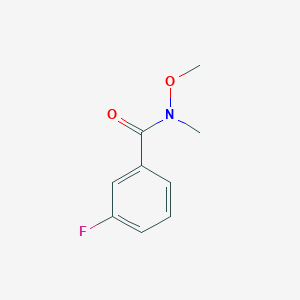
![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)
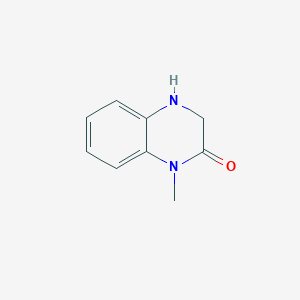
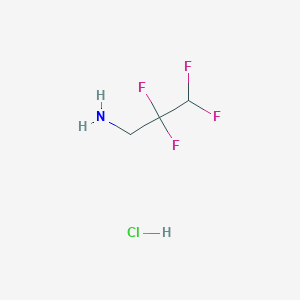
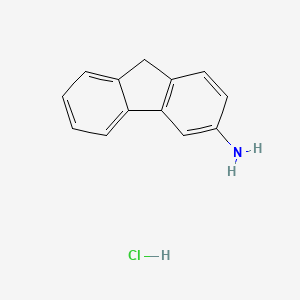
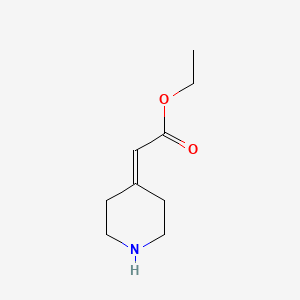
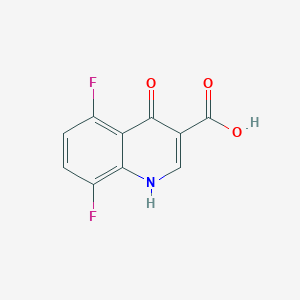
![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)
